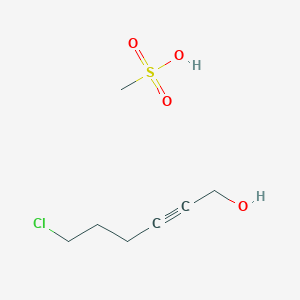
6-Chlorohex-2-yn-1-ol;methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chlorohex-2-yn-1-ol and methanesulfonic acid are two distinct chemical compounds that can be combined for various applications. 6-Chlorohex-2-yn-1-ol is an organic compound with a chloroalkyne structure, while methanesulfonic acid is a strong acid commonly used in organic synthesis and industrial applications. The combination of these compounds can lead to unique chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorohex-2-yn-1-ol typically involves the reaction of 6-chloro-1-hexyne with a hydroxyl group. One common method is the reaction of 6-chloro-1-hexyne with sodium hydroxide in an aqueous medium, followed by purification through distillation .
Methanesulfonic acid is industrially produced through the oxidation of dimethyl sulfide with oxygen or nitrogen dioxide. This process involves the use of a catalyst, such as vanadium pentoxide, and is carried out at elevated temperatures and pressures .
化学反応の分析
Types of Reactions
6-Chlorohex-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkenes or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Methanesulfonic acid is a strong acid and can act as a catalyst in esterification and alkylation reactions. It is also used in the production of biodiesel and as an electrolyte in electrochemical applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include sodium hydroxide and ammonia.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Alcohols and amines.
科学的研究の応用
6-Chlorohex-2-yn-1-ol and methanesulfonic acid have various applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Used in the synthesis of biologically active compounds and as reagents in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and as intermediates in drug synthesis.
Industry: Used in the production of specialty chemicals, polymers, and as electrolytes in batteries
作用機序
The mechanism of action of 6-Chlorohex-2-yn-1-ol involves its ability to undergo various chemical reactions due to the presence of the chloro and hydroxyl groups. These functional groups allow it to participate in oxidation, reduction, and substitution reactions, leading to the formation of various products .
Methanesulfonic acid acts as a strong acid and a catalyst in many reactions. Its mechanism of action involves protonation of substrates, which increases their reactivity and facilitates various chemical transformations .
類似化合物との比較
Similar Compounds
6-Chloro-1-hexyne: Similar structure but lacks the hydroxyl group.
Hex-2-yn-1-ol: Similar structure but lacks the chloro group.
Sulfuric acid: Another strong acid used in similar applications as methanesulfonic acid.
Uniqueness
6-Chlorohex-2-yn-1-ol is unique due to the presence of both chloro and hydroxyl groups, which allow it to undergo a wide range of chemical reactions. Methanesulfonic acid is unique due to its high chemical stability, low toxicity, and biodegradability, making it a preferred choice in green chemistry applications .
特性
CAS番号 |
89845-06-7 |
|---|---|
分子式 |
C7H13ClO4S |
分子量 |
228.69 g/mol |
IUPAC名 |
6-chlorohex-2-yn-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C6H9ClO.CH4O3S/c7-5-3-1-2-4-6-8;1-5(2,3)4/h8H,1,3,5-6H2;1H3,(H,2,3,4) |
InChIキー |
SWMUPULZNZEVJH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.C(CC#CCO)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol]](/img/structure/B14393830.png)

![2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14393837.png)


![5-[(Prop-2-yn-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14393852.png)
![Ethyl 2-cyano-2-[4-(2-ethoxy-2-oxoethyl)-4-hydroxy-1,3-dithiolan-2-ylidene]acetate](/img/structure/B14393860.png)
![{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane](/img/structure/B14393867.png)

![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
![Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-](/img/structure/B14393892.png)


![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)
